

Application Notes: (-)-Lasiocarpine as a Positive Control in Toxicology Assays

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Compound of Interest

Compound Name: (-)-Lasiocarpine

Cat. No.: B1674526

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Introduction

(-)-Lasiocarpine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1][2] It is a well-established hepatotoxin, genotoxin, and carcinogen, making it a suitable positive control for a range of in vitro and in vivo toxicology studies.[3][4] The toxicity of Lasiocarpine is not inherent but results from its metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[3][5] This bioactivation process is a critical consideration when designing assays, as the target cells must have sufficient metabolic capacity to convert Lasiocarpine into its reactive pyrrolic esters.[3][6] These reactive metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to various toxic endpoints.[2][5]

These notes provide a comprehensive overview of the use of **(-)-Lasiocarpine** as a positive control, including its mechanism of action, relevant toxicology assays, quantitative data, and detailed experimental protocols.

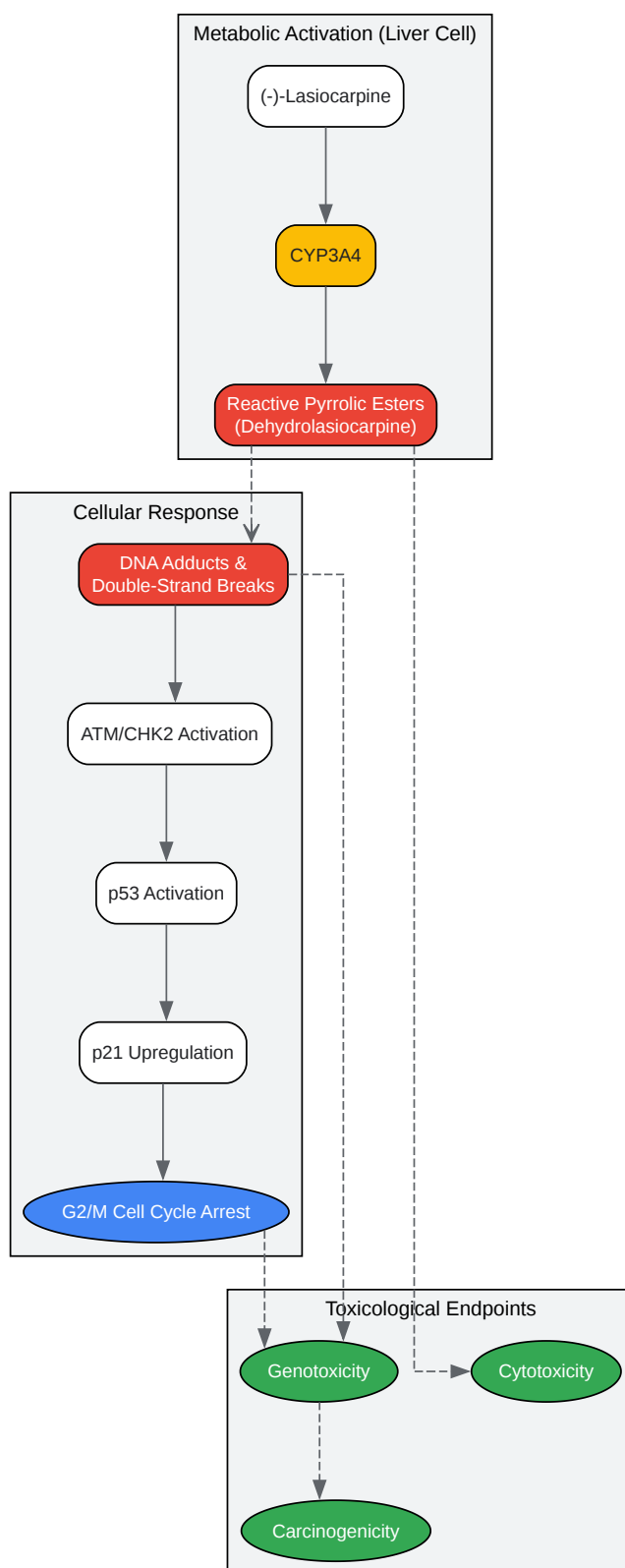
Mechanism of Toxicity

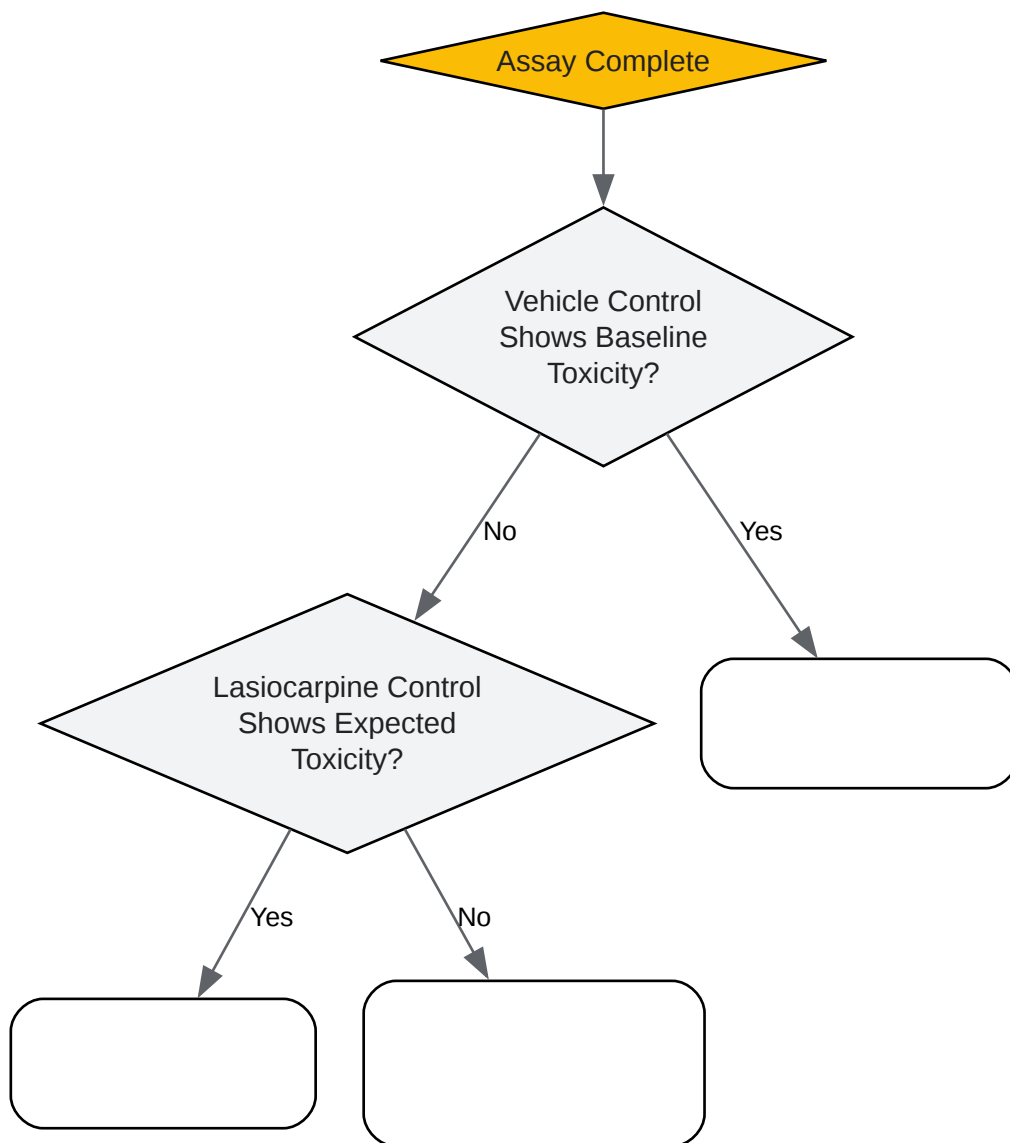
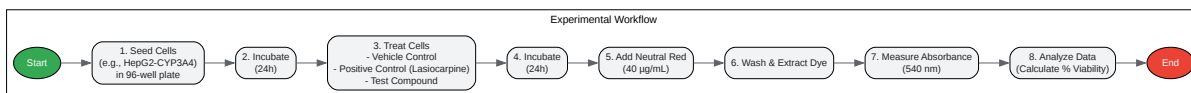
The toxicity of Lasiocarpine is initiated by its bioactivation in the liver. The key steps are:

- **Metabolic Activation:** Lasiocarpine is oxidized by CYP monooxygenases, particularly CYP3A4 in humans, to form highly reactive electrophilic pyrrole metabolites known as dehydropyrrolizidine alkaloids (DHPAs) or "pyrrolic esters".[3][5][7]

- **Macromolecular Adduct Formation:** These reactive DHPAs can readily attack nucleophilic centers in cellular macromolecules. They form covalent adducts with DNA and proteins, leading to cellular damage.[2][8]
- **Cellular Damage and Stress Response:** DNA adduct formation can cause DNA cross-links and double-strand breaks, triggering a DNA damage response.[3][9] This activates signaling pathways involving ATM, CHK2, and p53, leading to the upregulation of the CDK inhibitor p21.[3]
- **Toxicological Endpoints:** The culmination of this damage manifests as cytotoxicity, genotoxicity, inhibition of DNA, RNA, and protein synthesis, and cell cycle arrest, typically in the G2/M phase.[3][6]

Signaling Pathway of Lasiocarpine-Induced Genotoxicity





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